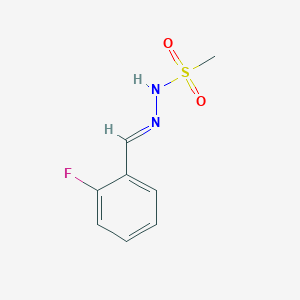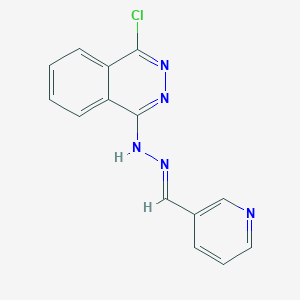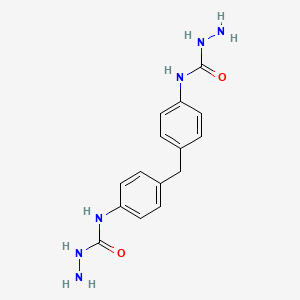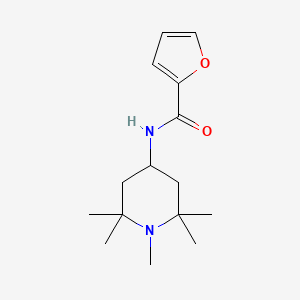
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide, also known as Fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and veterinary medicine. The chemical structure of Fipronil consists of a phenylpyrazole ring and a vinyl group, which gives it unique properties as an insecticide. Fipronil acts on the central nervous system of insects, causing paralysis and death.
Wirkmechanismus
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide acts on the central nervous system of insects by blocking the passage of chloride ions through the GABA receptor. This leads to hyperexcitation of the nervous system, causing paralysis and death of the insect.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been shown to have low toxicity to mammals, but it has been shown to have some negative effects on aquatic organisms. 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been found to accumulate in sediments and can persist in the environment for several years.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been widely used in laboratory experiments to study the effects of insecticides on insects. It has been shown to be effective in controlling insect pests and has been used as a standard in many experiments. However, 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide can be expensive and may not be suitable for all experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide. One area of research is the development of new insecticides that are more effective and have lower environmental impacts. Another area of research is the study of the effects of 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide on non-target organisms, such as bees and other pollinators. Additionally, research could be conducted on the development of new formulations of 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide that are more stable and have longer residual activity.
Synthesemethoden
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dinitrophenol with 4-isopropoxyaniline to form 4-chloro-2,6-dinitroaniline. The 4-chloro-2,6-dinitroaniline is then reacted with 4-fluoroaniline and acryloyl chloride to form 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been extensively studied for its insecticidal properties and has been shown to be effective against a wide range of insect pests. It has been used in the control of agricultural pests such as ants, beetles, and termites, as well as in the control of fleas and ticks in dogs and cats.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(2)22-17-10-8-16(9-11-17)20-18(21)12-5-14-3-6-15(19)7-4-14/h3-13H,1-2H3,(H,20,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYRREZKXKHKIW-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)
![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)


![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)
![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)


![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)
![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)